
2-Chloro-3-(1h-indazol-6-ylamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amino or thio derivatives.
Applications De Recherche Scientifique
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole: Another indazole derivative with potent kinase inhibitory activity.
1H-Indazole-3-amine: Known for its antitumor activity.
Uniqueness
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione is unique due to its specific structural features that allow it to interact with a broader range of molecular targets. Its chloro and naphthalene moieties contribute to its enhanced binding affinity and selectivity compared to other indazole derivatives .
Propriétés
Numéro CAS |
22295-47-2 |
|---|---|
Formule moléculaire |
C17H10ClN3O2 |
Poids moléculaire |
323.7 g/mol |
Nom IUPAC |
2-chloro-3-(1H-indazol-6-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-14-15(17(23)12-4-2-1-3-11(12)16(14)22)20-10-6-5-9-8-19-21-13(9)7-10/h1-8,20H,(H,19,21) |
Clé InChI |
NYOUWELKHWCYQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC4=C(C=C3)C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


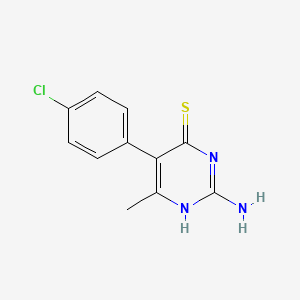
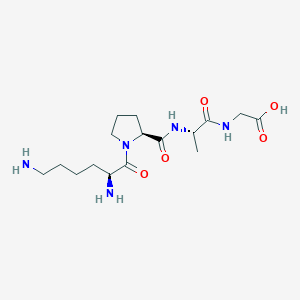
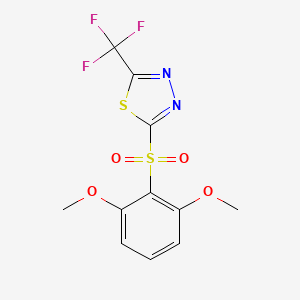
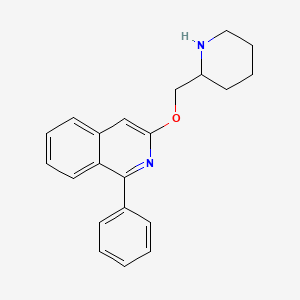
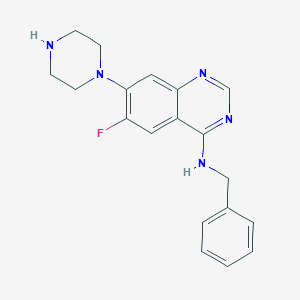

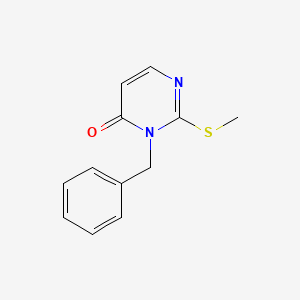


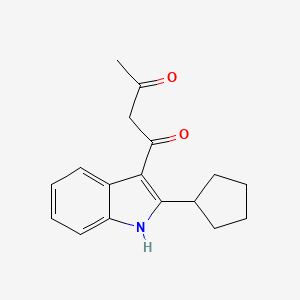
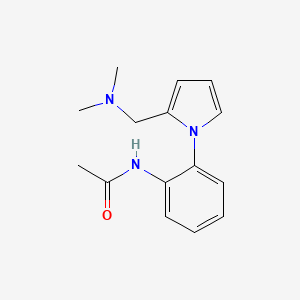
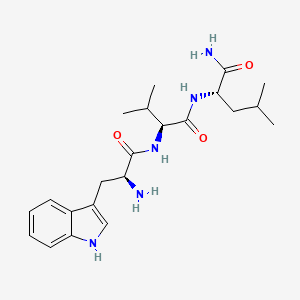
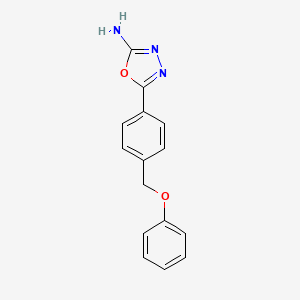
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)
